Home > Products > Screening Compounds P25002 > KRAS inhibitor-12
KRAS inhibitor-12 -

KRAS inhibitor-12

Catalog Number: EVT-12535976
CAS Number:
Molecular Formula: C19H16Cl2FN5OS
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS inhibitor-12 is a small-molecule compound specifically designed to target the KRAS G12C mutation, which is a prevalent oncogenic driver found in various cancers, particularly non-small cell lung cancer. This compound functions as an allosteric inhibitor, effectively modifying the activity of KRAS G12C by reducing its affinity for guanosine triphosphate and inhibiting the nucleotide exchange catalyzed by son of sevenless (SOS) proteins. The chemical name for KRAS inhibitor-12 is 1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one, and it has a molecular formula of C15H17ClIN3O3. The compound exhibits promising anti-cancer activity, particularly in cell lines harboring the KRAS G12C mutation, by inducing apoptosis and reducing cell viability in these contexts .

Source and Classification

KRAS inhibitor-12 was developed as part of ongoing research efforts to create targeted therapies for cancers driven by specific genetic mutations. It belongs to a class of compounds known as allosteric inhibitors, which bind to sites other than the active site of the target protein, leading to conformational changes that inhibit its function. This compound is classified under small-molecule inhibitors and is specifically aimed at the KRAS G12C mutation, which accounts for approximately 13% of non-small cell lung cancer cases .

Synthesis Analysis

The synthesis of KRAS inhibitor-12 involves several key steps that utilize structure-based drug design principles. The synthetic route typically includes:

  1. Formation of the piperazine core: This is achieved through a series of reactions involving protected piperazine derivatives.
  2. Introduction of the chloro-iodo aromatic moiety: This step involves coupling reactions that attach a chlorinated and iodinated aromatic ring to the piperazine core.
  3. Acetylation: The final compound is formed by acetylating the piperazine nitrogen with an appropriate acylating agent.

The synthesis process has been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Molecular Structure Analysis

The molecular structure of KRAS inhibitor-12 features a complex arrangement that includes:

  • A piperazine ring system
  • A chloro-substituted aromatic ring
  • An enone functional group that plays a critical role in its mechanism of action

The three-dimensional conformation allows for effective binding to the KRAS protein, particularly at the GTP-binding site. Structural studies have indicated that modifications at specific positions enhance selectivity towards mutant forms of KRAS while minimizing interactions with wild-type variants .

Chemical Reactions Analysis

KRAS inhibitor-12 primarily engages in covalent interactions with the cysteine residue at position 12 of the KRAS protein. The key chemical reactions involved include:

  1. Covalent Binding: The compound forms a stable bond with the thiol group of cysteine 12, locking KRAS in an inactive GDP-bound state.
  2. Nucleotide Exchange Inhibition: By altering the binding dynamics, KRAS inhibitor-12 inhibits nucleotide exchange processes mediated by SOS proteins.

These reactions are crucial for its mechanism of action and efficacy against KRAS G12C-driven tumors .

Mechanism of Action

The mechanism by which KRAS inhibitor-12 exerts its effects involves several steps:

  1. Binding: The compound binds covalently to the thiol group on cysteine 12 of the KRAS G12C protein.
  2. Conformational Change: This binding induces a conformational change that stabilizes KRAS in its inactive GDP-bound form.
  3. Inhibition of Signaling Pathways: By locking KRAS in this inactive state, downstream signaling pathways such as MAPK and PI3K/AKT are inhibited, leading to reduced cell proliferation and increased apoptosis in cancer cells expressing the G12C mutation.

Data from preclinical studies indicate significant reductions in cell viability and induction of apoptosis in various cancer cell lines harboring this mutation .

Physical and Chemical Properties Analysis

The physical properties of KRAS inhibitor-12 are characterized as follows:

  • Appearance: Solid
  • Solubility: Soluble in dimethyl sulfoxide (≥8.98 mg/mL with gentle warming)
  • Molecular Weight: Approximately 393.67 g/mol

Chemically, it exhibits properties typical of small-molecule inhibitors, including stability under physiological conditions and specific reactivity towards thiol groups .

Applications

KRAS inhibitor-12 has significant potential applications in cancer therapy, particularly for patients with tumors harboring the KRAS G12C mutation. Its ability to selectively inhibit mutant KRAS provides a targeted therapeutic avenue that could improve outcomes for patients with non-small cell lung cancer and potentially other malignancies associated with this mutation. Ongoing clinical trials are exploring its efficacy and safety profile in combination with other treatments .

Properties

Product Name

KRAS inhibitor-12

IUPAC Name

1-[4-[6-(6-amino-3-chloropyridin-2-yl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C19H16Cl2FN5OS

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C19H16Cl2FN5OS/c1-2-14(28)26-5-7-27(8-6-26)19-10-9-12(21)15(16(22)17(10)25-29-19)18-11(20)3-4-13(23)24-18/h2-4,9H,1,5-8H2,(H2,23,24)

InChI Key

MOIGORLHBXDEMI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=N4)N)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.